molecular formula C22H20ClN7O3S2 B15029572 N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B15029572
M. Wt: 530.0 g/mol
InChI Key: PFXUZVVVGKTLCD-UHFFFAOYSA-N
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Description

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a sulfonamide linkage, and a triazole ring

Preparation Methods

The synthesis of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

  • Formation of the Chloropyridazinyl Intermediate: : The synthesis begins with the chlorination of pyridazine to form 6-chloropyridazine. This step is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions.

  • Sulfonamide Formation: : The chloropyridazinyl intermediate is then reacted with 4-aminobenzenesulfonamide to form the sulfonamide linkage. This reaction is typically performed in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

  • Triazole Ring Formation: : The next step involves the synthesis of the triazole ring. This is achieved by reacting 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with the sulfonamide intermediate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

  • Final Coupling: : The final step involves the coupling of the triazole intermediate with 2-bromoacetamide to form the desired compound. This reaction is typically performed in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Chemical Reactions Analysis

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

  • Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups present in the compound. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazinyl group. Common nucleophiles include amines, thiols, and alkoxides.

  • Hydrolysis: : The compound can undergo hydrolysis reactions, particularly at the amide linkage, to form the corresponding carboxylic acid and amine. Common hydrolyzing agents include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide).

Scientific Research Applications

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular processes such as cell proliferation, apoptosis, and signal transduction. The compound’s sulfonamide and triazole moieties play a crucial role in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H20ClN7O3S2

Molecular Weight

530.0 g/mol

IUPAC Name

N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H20ClN7O3S2/c1-2-30-21(15-6-4-3-5-7-15)27-28-22(30)34-14-20(31)24-16-8-10-17(11-9-16)35(32,33)29-19-13-12-18(23)25-26-19/h3-13H,2,14H2,1H3,(H,24,31)(H,26,29)

InChI Key

PFXUZVVVGKTLCD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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